molecular formula C6H2BrClF3NO B6239405 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine CAS No. 1361852-60-9

5-bromo-2-chloro-3-(trifluoromethoxy)pyridine

Cat. No.: B6239405
CAS No.: 1361852-60-9
M. Wt: 276.4
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Description

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the bromine and chlorine atoms. The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine depends on its specific applicationFor example, in biological systems, these groups can affect the compound’s binding affinity and specificity towards enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific reactivity and biological activity .

Properties

CAS No.

1361852-60-9

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.4

Purity

95

Origin of Product

United States

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